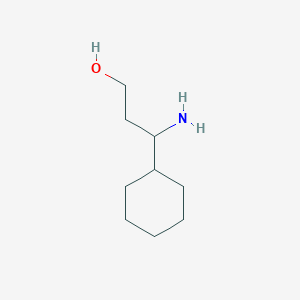

3-Amino-3-cyclohexyl-propan-1-ol

Übersicht

Beschreibung

3-Amino-3-cyclohexyl-propan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Amino-3-cyclohexyl-propan-1-ol, also known as 3-amino-3-cyclohexylpropan-1-ol hydrochloride, is a compound with significant biological activity, particularly in pharmacological contexts. Its unique structure, characterized by an amino group and a cyclohexyl moiety, positions it as a potential candidate for various therapeutic applications.

- Molecular Formula : C₉H₁₉NO

- Molecular Weight : Approximately 171.26 g/mol

- Structure : The compound features a cyclohexyl group attached to a propanol backbone with an amino group, which enables diverse interactions with biological molecules.

Research indicates that this compound acts primarily as an antagonist at neuropeptide Y Y1 receptors. This receptor is crucial in regulating physiological processes such as appetite and anxiety responses. The ability of this compound to modulate these receptors suggests potential therapeutic applications in treating obesity and anxiety disorders.

Antagonistic Effects

The compound has been studied for its antagonistic effects on neuropeptide Y receptors, which play a significant role in:

- Appetite Regulation : By blocking neuropeptide Y, the compound may reduce hunger signals.

- Anxiety Management : Modulating neuropeptide Y pathways could provide a new approach to anxiety treatment.

Antimicrobial Properties

Preliminary investigations have suggested that this compound exhibits antimicrobial activity. This property could be beneficial in developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of the compound against various cancer cell lines. While specific IC50 values are not extensively documented for this compound alone, the structural similarities to other bioactive compounds suggest potential anticancer properties through mechanisms such as apoptosis induction .

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can be tailored to enhance its biological activity. Modifications to the cyclohexyl or amino groups can significantly influence its pharmacodynamics and efficacy at biological targets.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Amino-3-cyclohexyl-propan-1-ol serves as a versatile building block in organic chemistry. It is utilized in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and specialty chemicals. Its structure allows for various functional group transformations, making it valuable in creating diverse chemical entities.

Biochemical Research

In biological studies, this compound is employed to investigate enzyme interactions and biochemical pathways. Its amino group facilitates hydrogen bonding with biological molecules, allowing researchers to explore its role in modulating enzyme activities and receptor binding. This characteristic makes it a candidate for studying mechanisms of action in various biological systems .

Pharmaceutical Development

The compound is significant in the pharmaceutical industry as an intermediate in drug synthesis. Its potential therapeutic applications include targeting neurological disorders and other diseases where modulation of specific biochemical pathways is beneficial. Case studies have shown its effectiveness as a precursor for synthesizing compounds with enhanced pharmacological properties .

Case Study 1: Neurological Drug Development

Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited promising activity against certain neurological targets. The study showcased how modifications to the cyclohexyl group influenced binding affinity and selectivity, paving the way for new treatments for conditions like Alzheimer's disease .

Case Study 2: Enzyme Interaction Studies

A study focused on the interaction of this compound with specific enzymes revealed its potential as a biochemical probe. The findings indicated that the compound could effectively inhibit certain enzyme activities, suggesting its application in drug discovery processes aimed at developing enzyme inhibitors for therapeutic use.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its properties allow it to be incorporated into formulations that require specific chemical characteristics, such as adhesives, coatings, and polymers.

Eigenschaften

IUPAC Name |

3-amino-3-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-9(6-7-11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIIZXNMNKIITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588718 | |

| Record name | 3-Amino-3-cyclohexylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109647-95-2 | |

| Record name | 3-Amino-3-cyclohexylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-cyclohexylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.